6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
The compound 6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic molecule that belongs to the class of benzoxazinone derivatives This compound is characterized by the presence of a chromenone moiety linked to a benzoxazinone structure through an acetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides.
Formation of Benzoxazinone: The final step involves the cyclization of the acetylated chromenone with an appropriate amine to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one: undergoes various chemical reactions, including:
Substitution: The chlorine atom in the chromenone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Potential therapeutic agent due to its antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, leading to the disruption of bacterial DNA replication.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one: can be compared with other similar compounds:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar chromenone structure but different functional groups.
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde: Contains a chromene moiety with different substituents.
4-Methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside: Similar chromenone structure with a sugar moiety.
The uniqueness of This compound lies in its combination of chromenone and benzoxazinone structures, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16ClNO6 |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
6-[2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetyl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H16ClNO6/c1-11-5-21(26)29-18-8-19(14(22)7-13(11)18)27-9-16(24)12-3-4-17-15(6-12)23(2)20(25)10-28-17/h3-8H,9-10H2,1-2H3 |
InChI Key |
HVQIMHJFJWQPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC4=C(C=C3)OCC(=O)N4C |
Origin of Product |
United States |
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